Glutarimide, 2-(hexahydrophthalimido)-

Description

Properties

CAS No. |

19246-22-1 |

|---|---|

Molecular Formula |

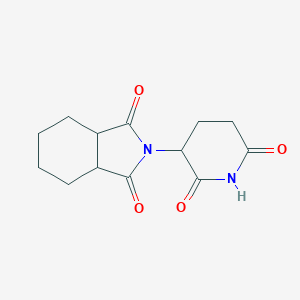

C13H16N2O4 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

InChI |

InChI=1S/C13H16N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h7-9H,1-6H2,(H,14,16,17) |

InChI Key |

IWKLKPPKVNKYPD-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |

melting_point |

356.9 to 358.7 °F (NTP, 1992) |

Other CAS No. |

19246-22-1 |

physical_description |

Shiny off-white crystalline solid. (NTP, 1992) |

solubility |

less than 1 mg/mL at 64° F (NTP, 1992) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Glutarimide is characterized by its imide structure, which is derived from glutaric acid. The specific compound 2-(hexahydrophthalimido)- has a unique molecular configuration that enhances its biological activity. Its formula can be represented as follows:

This compound's structure allows it to participate in various chemical reactions, making it versatile for numerous applications.

Medicinal Chemistry Applications

1. Drug Development:

Glutarimide derivatives have been utilized as core structures in the synthesis of several pharmaceutical agents. Notably, compounds derived from glutarimide are integral to drugs such as lenalidomide and thalidomide, which are used in the treatment of multiple myeloma and other conditions. These drugs exhibit immunomodulatory effects, making glutarimide a valuable scaffold for developing new therapeutics .

2. Anticonvulsant Activity:

Research has indicated that phthalimide analogues, including glutarimide derivatives, possess anticonvulsant properties. These compounds may help manage epilepsy and other seizure disorders by modulating neurotransmitter activity in the brain .

3. Antioxidant Properties:

Studies have shown that glutarimide derivatives exhibit antioxidant activity, which is crucial for preventing oxidative stress-related diseases such as cancer and inflammation. This property opens avenues for their use in formulations aimed at combating oxidative damage .

Therapeutic Potential

1. Anti-Inflammatory Effects:

Glutarimide compounds have been investigated for their ability to inhibit pro-inflammatory cytokines like TNF-α. This inhibition can be beneficial in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions .

2. Antimicrobial Activity:

The antimicrobial properties of glutarimide derivatives make them suitable candidates for developing new antibiotics or antifungal agents. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential microbial enzymes .

Case Study 1: Lenalidomide

Lenalidomide is a derivative of glutarimide that has shown efficacy in treating multiple myeloma. Clinical studies have demonstrated its ability to improve patient outcomes by enhancing immune response while reducing tumor burden .

Case Study 2: Thalidomide

Thalidomide, another well-known derivative, was initially used as a sedative but later found to have significant anti-inflammatory and anti-cancer properties. Its development highlights the potential of glutarimide-based compounds in various therapeutic contexts .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and pharmacological distinctions between glutarimide, 2-(hexahydrophthalimido)-, and related compounds:

Key Research Findings

Teratogenicity Mechanisms: The glutarimide ring is critical for binding cereblon (CRBN), a ubiquitin ligase component implicated in thalidomide’s teratogenic effects . In contrast, N-methylation of the glutarimide nitrogen (e.g., 2-phthalimido-N-methylglutarimide) abolishes CRBN binding and teratogenicity entirely .

The hexahydro modification in 2-(hexahydrophthalimido)-glutarimide may slow hydrolysis, altering metabolite profiles and toxicity .

Therapeutic Implications: Non-teratogenic analogues like 2-phthalimido-N-methylglutarimide retain sedative properties, suggesting that structural modifications can decouple therapeutic effects from toxicity . In PROTAC drug design, alkylated glutarimide derivatives (e.g., 4-fluorothalidomide) serve as negative controls due to abolished CRBN binding .

Limitations and Contradictions

- CRBN Binding Dynamics : While the glutarimide ring is essential for CRBN interaction, the contribution of the phthalimide moiety’s aromaticity remains debated. Some studies suggest phthalimide modifications may indirectly affect binding .

Preparation Methods

Reaction Mechanism

-

Glutaric Anhydride Activation : The anhydride reacts with aqueous ammonia to form ammonium glutarate.

-

Cyclization : Heating ammonium glutarate under reflux conditions (150–200°C) yields glutarimide via intramolecular dehydration.

-

Hexahydrophthalimido Introduction : The 2-position of glutarimide is functionalized via nucleophilic substitution. For example, reacting 2-chloroglutarimide with hexahydrophthalimide in the presence of a base (e.g., potassium carbonate) and a palladium catalyst facilitates substitution.

Key Conditions :

-

Solvent: Dimethylformamide (DMF) or 1,4-dioxane

-

Temperature: 80–120°C

-

Catalysts: Pd(OAc)₂ with triphenylphosphine

Yield : 60–75%, depending on the purity of intermediates.

Nucleophilic Substitution on Glutarimide Precursors

Substitution at the 2-position of pre-formed glutarimide is a widely adopted strategy. This method leverages halogenated or sulfonated glutarimide derivatives as electrophilic intermediates.

Example Protocol

-

Synthesis of 2-Bromoglutarimide :

-

Substitution with Hexahydrophthalimide :

Challenges :

-

Competing side reactions (e.g., over-alkylation)

-

Requirement for anhydrous conditions to prevent hydrolysis

Optimization :

Catalytic Amination Strategies

Transition-metal-catalyzed amination offers a modern route to introduce the hexahydrophthalimido group. The patent CN112624930A highlights the efficacy of palladium catalysts in mediating such substitutions.

Procedure Overview

-

Substrate Preparation : 2-Trifluoromethanesulfonylglutarimide is synthesized via reaction with triflic anhydride.

-

Catalytic Coupling :

Advantages :

-

Mild conditions compared to traditional Ullmann couplings

-

High functional group tolerance

Yield : 70–85% after column chromatography.

Deprotection and Purification Techniques

Post-synthetic deprotection is critical when using masked intermediates. For instance, benzyl-protected amines require hydrogenolysis:

Deprotection Steps

-

Hydrogenation :

-

Purification :

Analytical Validation :

-

¹H NMR : Characteristic peaks for glutarimide (δ 2.5–3.0 ppm) and hexahydrophthalimido (δ 1.2–1.8 ppm).

-

HPLC : Retention time consistency confirms structural integrity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Scalability | Key Reference |

|---|---|---|---|---|

| Cyclization | 60–75 | High temperature | Moderate | |

| Nucleophilic Substitution | 55–70 | Anhydrous, basic | High | |

| Catalytic Amination | 70–85 | Mild, Pd-catalyzed | High |

Insights :

-

Catalytic amination provides the highest yields and scalability but requires costly palladium catalysts.

-

Cyclization is limited by side-product formation at elevated temperatures.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural purity of 2-(hexahydrophthalimido)-glutarimide?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, and high-resolution mass spectrometry (HRMS) to verify molecular weight. X-ray crystallography is ideal for resolving stereochemistry, particularly for distinguishing between possible stereoisomers due to the hexahydrophthalimide moiety . Infrared (IR) spectroscopy can identify functional groups like imide carbonyls (~1700 cm⁻¹). Cross-validate results with published spectral databases or synthetic standards .

Q. How can researchers determine the solubility profile of 2-(hexahydrophthalimido)-glutarimide in common laboratory solvents?

- Methodological Answer : Conduct a tiered solubility screen using the "shake-flask method":

Test polar (e.g., water, methanol), semi-polar (e.g., ethyl acetate), and non-polar (e.g., hexane) solvents.

Quantify solubility via UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Account for temperature effects by repeating experiments at 25°C and 37°C. Note that slight solubility variations may arise due to hygroscopicity or polymorphic forms .

Q. What are the primary biological activities associated with the glutarimide ring in this compound?

- Methodological Answer : The glutarimide moiety is linked to immunomodulatory and anti-inflammatory effects, as observed in structurally analogous compounds like thalidomide. To assess activity:

- Use in vitro assays (e.g., TNF-α inhibition in LPS-stimulated macrophages).

- Compare results with phthalimide-containing analogs to isolate the contribution of the glutarimide ring. Note that stereochemistry (e.g., R/S configurations) may significantly alter bioactivity .

Advanced Research Questions

Q. How can conflicting data on the teratogenicity of 2-(hexahydrophthalimido)-glutarimide be resolved?

- Methodological Answer : Contradictions may stem from differences in model systems (e.g., zebrafish vs. mammalian models) or enantiomer-specific effects. To address this:

Perform enantiomeric separation (e.g., chiral HPLC) and test each isomer separately in multiple in vivo models.

Conduct transcriptomic profiling to identify differentially expressed pathways (e.g., angiogenesis-related genes).

Cross-reference results with historical data on thalidomide analogs, emphasizing species-specific metabolic activation .

Q. What strategies are effective in designing synthesis routes that minimize racemization of the glutarimide ring?

- Methodological Answer : Optimize reaction conditions to preserve stereochemical integrity:

- Use low-temperature (<0°C) coupling reactions with chiral catalysts (e.g., organocatalysts or transition-metal complexes).

- Monitor enantiomeric excess (ee) via chiral stationary phase HPLC.

- Avoid protic solvents during imide ring closure to prevent acid-catalyzed racemization. Document intermediates with X-ray crystallography to confirm stereochemistry .

Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

Scaffold modification : Systematically alter substituents on the hexahydrophthalimide moiety (e.g., methyl vs. ethyl groups) and assess impact on receptor binding (e.g., molecular docking simulations).

Bioisosteric replacement : Substitute the glutarimide ring with succinimide or maleimide analogs to evaluate potency changes.

Pharmacokinetic profiling : Use in vitro assays (e.g., Caco-2 cells for permeability, microsomal stability tests) to correlate structural changes with ADME properties .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer :

- Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.

- Apply Bayesian hierarchical modeling if variability arises from heterogeneous experimental batches. Validate assumptions (e.g., normality) with Shapiro-Wilk tests .

Literature and Data Evaluation

Q. How can researchers systematically identify gaps in existing literature on this compound?

- Methodological Answer :

Conduct a PRISMA-guided systematic review using databases (PubMed, Scopus) with keywords: "2-(hexahydrophthalimido)-glutarimide," "CAS 66-81-9," and related biological targets.

Use citation chaining (forward/backward) to trace seminal studies.

Map findings to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to highlight underexplored areas, such as long-term immunomodulatory effects .

Q. What criteria should be used to assess the reliability of toxicity data for this compound?

- Methodological Answer : Prioritize studies that:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.